4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537508
InChI: InChI=1S/C14H9F3O2/c15-11-3-10(4-12(16)6-11)8-19-14-2-1-9(7-18)5-13(14)17/h1-7H,8H2
SMILES: C1=CC(=C(C=C1C=O)F)OCC2=CC(=CC(=C2)F)F
Molecular Formula: C14H9F3O2
Molecular Weight: 266.21 g/mol

4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde

CAS No.:

Cat. No.: VC13537508

Molecular Formula: C14H9F3O2

Molecular Weight: 266.21 g/mol

* For research use only. Not for human or veterinary use.

4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde -

Specification

Molecular Formula C14H9F3O2
Molecular Weight 266.21 g/mol
IUPAC Name 4-[(3,5-difluorophenyl)methoxy]-3-fluorobenzaldehyde
Standard InChI InChI=1S/C14H9F3O2/c15-11-3-10(4-12(16)6-11)8-19-14-2-1-9(7-18)5-13(14)17/h1-7H,8H2
Standard InChI Key MRCTXLMXGCSUQU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C=O)F)OCC2=CC(=CC(=C2)F)F
Canonical SMILES C1=CC(=C(C=C1C=O)F)OCC2=CC(=CC(=C2)F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is C₁₄H₈F₃O₂, with a molecular weight of 274.21 g/mol. Its IUPAC name derives from the parent benzaldehyde structure, where the 4-position is substituted with a 3,5-difluorobenzyloxy group, and the 3-position bears a fluorine atom. The presence of fluorine atoms at meta and para positions on the benzyl ether moiety introduces significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Key Structural Features:

  • Aldehyde functional group: Provides a reactive site for nucleophilic additions or condensations.

  • Ether linkage: Enhances stability while allowing for further functionalization.

  • Fluorine substituents: Improve metabolic stability and modulate lipophilicity, critical for drug design .

Synthesis and Manufacturing

The synthesis of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves a multi-step process:

Step 1: Preparation of 3,5-Difluorobenzyl Bromide

3,5-Difluorobenzyl alcohol is treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to yield 3,5-difluorobenzyl bromide, a key alkylating agent .

Step 2: Williamson Ether Synthesis

3-Fluoro-4-hydroxybenzaldehyde is reacted with 3,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This nucleophilic substitution forms the ether linkage :

3-Fluoro-4-hydroxybenzaldehyde + 3,5-Difluorobenzyl bromideBase4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde\text{3-Fluoro-4-hydroxybenzaldehyde + 3,5-Difluorobenzyl bromide} \xrightarrow{\text{Base}} \text{4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde}

Optimization Considerations:

  • Temperature: Reactions are typically conducted at 50–80°C to balance reaction rate and byproduct formation .

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity .

Physicochemical Properties

The compound’s properties are influenced by its fluorinated structure:

PropertyValue/DescriptionSource Analogues
Melting Point92–95°C (estimated)
Boiling Point280–285°C at 760 mmHg (estimated)
Density1.42 g/cm³ at 20°C
SolubilitySoluble in THF, DCM; sparingly in H₂O
Refractive Index1.532 (n_D²⁰)

Stability:

  • Air Sensitivity: The aldehyde group may oxidize to carboxylic acid under prolonged exposure to air, necessitating storage under inert gas .

  • Light Sensitivity: Degradation under UV light requires amber glass containers .

Chemical Reactivity and Functionalization

The aldehyde group serves as a versatile handle for further derivatization:

Nucleophilic Additions

  • Primary Amines: Form Schiff bases, useful in coordination chemistry.

  • Grignard Reagents: Yield secondary alcohols, intermediates for pharmaceuticals .

Oxidation and Reduction

  • Oxidation: Converts the aldehyde to a carboxylic acid (e.g., using KMnO₄).

  • Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to meta positions, though fluorine’s strong electron-withdrawing effect limits reactivity .

Applications in Pharmaceutical Research

Fluorinated benzaldehydes are pivotal in drug discovery:

Antimicrobial Agents

Chalcone derivatives incorporating fluorinated benzaldehyde moieties exhibit potent antifungal activity. For example, compound 13 (from PMC6359675) showed an IC₅₀ of 8.1 µM against Candida albicans . The trifluorinated structure of 4-((3,5-Difluorobenzyl)oxy)-3-fluorobenzaldehyde may enhance membrane permeability and target binding.

Kinase Inhibitors

Fluorine atoms improve binding affinity to ATP pockets in kinases. Structural analogs have been explored in cancer therapy .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of fluorine positions to optimize bioactivity.

  • Green Synthesis: Developing catalytic methods to reduce waste in etherification steps .

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